4-(Hydroxymethyl)azepan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-5-6-2-1-3-8-7(10)4-6/h6,9H,1-5H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSRNAOYMMGUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)NC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Azepan 2 One Formation and Transformations
Reaction Pathway Elucidation in Lactamogenesis
Lactamogenesis, the formation of lactams (cyclic amides), can proceed through various catalytic pathways. The cyclization of amino alcohols is a primary method for synthesizing lactams, including the seven-membered azepan-2-one (B1668282) ring. rsc.orgjchemlett.com These reactions often employ transition metal catalysts, such as those based on ruthenium, to facilitate the transformation. rsc.orgjchemlett.com
During the synthesis and subsequent reactions of lactam-containing molecules, a competition between N-alkylation and O-alkylation (formation of a lactim ether) can occur. sci-hub.sersc.org The regioselectivity of this process is influenced by several factors, including the structure of the lactam, the nature of the alkylating agent, and the reaction conditions. researchgate.net
It has been established that N-alkylation often precedes O-alkylation because the nitrogen atom typically acts as a softer nucleophile compared to the oxygen atom. researchgate.net However, in certain lactam-containing aromatic systems, O-alkylation is favored as it leads to a fully conjugated, aromatic system, which provides a thermodynamic driving force. sci-hub.se The choice of base and solvent can also steer the reaction toward either N- or O-alkylation. For instance, using a solid-supported base has been shown to improve the regioselectivity for N-alkylation in some systems. sci-hub.se
Table 1: Factors Influencing N- vs. O-Alkylation in Lactam Systems
| Factor | Favors N-Alkylation | Favors O-Alkylation | Rationale | Source |
|---|---|---|---|---|
| Nucleophilicity | Softer nucleophile | Harder nucleophile | Nitrogen is generally a softer nucleophile than oxygen. | researchgate.net |
| Thermodynamics | Kinetically controlled product | Thermodynamically stable product (e.g., aromaticity gain) | Aromatization can be a powerful driving force for O-alkylation. | sci-hub.se |
| Reaction Conditions | Use of specific solid-supported bases | Strong bases, excess alkylating agent | Conditions can be optimized to favor one isomer over the other. | sci-hub.seresearchgate.net |
Mechanistic Studies of Intramolecular Cyclization Reactions
The formation of the 4-(Hydroxymethyl)azepan-2-one ring from a suitable acyclic precursor, such as an amino alcohol, involves a critical intramolecular cyclization step. This process is often achieved through metal-catalyzed oxidative lactamization. jchemlett.com The reaction typically proceeds via the initial oxidation of the primary alcohol to an aldehyde, followed by a series of intramolecular transformations. rsc.orgjchemlett.com
A key step in the cyclization of an amino alcohol to a lactam involves the formation of an amino aldehyde intermediate. jchemlett.com This aldehyde can exist in equilibrium with its corresponding cyclic hemiacetal, a more stable five- or six-membered ring structure formed by the intramolecular attack of a hydroxyl group on the aldehyde carbonyl. khanacademy.orgmasterorganicchemistry.com
In the context of azepan-2-one formation from a precursor like 6-amino-4-(hydroxymethyl)hexan-1-ol, the initial oxidation would yield an amino aldehyde. This intermediate then undergoes an intramolecular nucleophilic attack by the amine group onto the aldehyde's carbonyl carbon. This cyclization results in the formation of a seven-membered cyclic hemiaminal (also known as a carbinolamine). masterorganicchemistry.comnih.gov While five- and six-membered rings are generally favored, the formation of seven-membered rings is also well-documented. nih.govacs.org The formation of the hemiaminal is a reversible process, often catalyzed by acid or base. masterorganicchemistry.comlibretexts.org
The cyclic hemiaminal is not typically the final product but rather a crucial intermediate. nih.gov Under acidic conditions, the hydroxyl group of the hemiaminal can be protonated, turning it into a good leaving group (water). libretexts.org Subsequent elimination of water leads to the formation of a cyclic iminium ion. nih.govlibretexts.org This iminium ion is a highly electrophilic species. nih.gov
Table 2: Mechanistic Steps in Amino Alcohol Cyclization to Lactam
| Step | Reactant | Intermediate/Product | Key Transformation | Source |
|---|---|---|---|---|
| 1. Oxidation | Amino alcohol | Amino aldehyde | Alcohol is oxidized to an aldehyde. | jchemlett.com |
| 2. Cyclization | Amino aldehyde | Cyclic hemiaminal | Intramolecular nucleophilic attack of the amine on the carbonyl. | masterorganicchemistry.comnih.gov |
| 3. Dehydration | Cyclic hemiaminal | Iminium ion | Acid-catalyzed elimination of water. | nih.govlibretexts.org |
| 4. Oxidation | Iminium ion | Lactam (Azepan-2-one) | Dehydrogenation, often facilitated by a catalyst and H-acceptor. | rsc.orgjchemlett.com |
Reaction Selectivity and Orientation Studies
The selectivity of reactions involving the azepane ring is critical for synthesizing specifically substituted derivatives. Both regio- and stereoselectivity are influenced by catalysts, reagents, and the inherent stereochemistry of the substrate. mdpi.com
Acid catalysis plays a pivotal role in the transformations of azepan-2-one precursors and derivatives. As mentioned, acid facilitates the dehydration of the cyclic hemiaminal intermediate to form the crucial iminium ion. nih.gov The structure of this electrophilic intermediate dictates the outcome of subsequent reactions.
In reactions involving the activation of the hydroxymethyl group on this compound, acid catalysis can be employed to promote nucleophilic substitution. Boronic acids, for example, have emerged as mild Lewis acid catalysts capable of activating hydroxyl groups for carbon-carbon and carbon-nitrogen bond formation. umanitoba.ca The mechanism involves the formation of a boronate ester, which enhances the leaving group ability of the hydroxyl moiety, facilitating its displacement by a nucleophile. This approach allows for controlled substitution at the hydroxymethyl position, yielding a variety of functionalized azepan-2-one derivatives. The substitution pattern is thus directly controlled by the generation of a reactive intermediate at a specific site under acidic conditions.
Stereoselective Control in Functional Group Introduction
The synthesis of specific stereoisomers of functionalized azepan-2-ones, such as this compound, is of significant interest due to the distinct biological activities often exhibited by different enantiomers and diastereomers. Achieving stereoselective control during the introduction of functional groups onto the azepan-2-one scaffold is a critical challenge in synthetic organic chemistry. Researchers have developed several key strategies to address this, including catalyst-controlled reactions, the use of chiral auxiliaries, and substrate-directed transformations. These methods allow for the precise installation of substituents, creating chiral centers with high levels of stereochemical purity.
Catalytic Asymmetric Functionalization
Catalytic asymmetric methods represent a highly efficient approach for synthesizing enantioenriched compounds, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. For the functionalization of azepan-2-one (ε-caprolactam) and related lactams, transition metal catalysis has proven particularly effective.
One prominent example is the palladium-catalyzed enantioselective decarboxylative allylic alkylation of lactam enolates to create α-quaternary stereocenters. scispace.com This method has been successfully applied to caprolactams, allowing for the introduction of various allyl groups at the C3 position with excellent yields and high enantioselectivity. scispace.com The use of a chiral ligand, such as a derivative of (S)-tert-butyl-PHOX, is crucial for inducing asymmetry.
| Entry | Lactam Substrate | Allyl Source | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| 1 | N-Benzoyl-azepan-2-one | Allyl ethyl carbonate | Pd₂(dba)₃ / (S)-tBu-PHOX | 89 | 90 | scispace.com |
| 2 | N-Benzoyl-azepan-2-one | Cinnamyl ethyl carbonate | Pd₂(dba)₃ / (S)-tBu-PHOX | 91 | 95 | scispace.com |
| 3 | N-Benzoyl-azepan-2-one | Methallyl ethyl carbonate | Pd₂(dba)₃ / (S)-tBu-PHOX | 85 | 95 | scispace.com |
Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of Azepan-2-one Derivatives scispace.com
Another powerful strategy is the asymmetric hydrogenation of α-alkylidene lactams using chiral iridium or rhodium catalysts. SpinPhox/Ir(I) catalysts, for instance, have demonstrated high enantioselectivity in the hydrogenation of exocyclic α,β-unsaturated lactams, providing access to α-chiral cyclic carbonyl compounds. researchgate.net This approach is valuable for creating a chiral center adjacent to the carbonyl group in the azepan-2-one ring.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantioenriched product. This strategy is a reliable and well-established method for asymmetric synthesis. nih.gov
In the context of azepan-2-one synthesis, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselective introduction of a functional group. For example, the asymmetric synthesis of substituted azepanes has been achieved through the (-)-sparteine-mediated asymmetric lithiation and conjugate addition of N-Boc-N-(p-methoxyphenyl) allylamines to an α,β-unsaturated ester. researchgate.net Although this example leads to azepanes rather than azepan-2-ones directly, the principle of using a chiral ligand like (-)-sparteine (B7772259) to control the formation of stereocenters in a seven-membered ring precursor is highly relevant. The resulting adducts can then be cyclized to form the desired lactam ring with defined stereochemistry.
The use of oxazolidinone auxiliaries, popularized by David A. Evans, is another classic example, often employed in asymmetric alkylation and aldol (B89426) reactions to set stereocenters that can be precursors to complex cyclic systems. wikipedia.org
Substrate-Controlled Synthesis from the Chiral Pool
This strategy leverages the inherent chirality of readily available natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. The existing stereocenters in these molecules can direct the stereochemical course of subsequent reactions, leading to complex targets with multiple, well-defined chiral centers.
A notable example is the stereoselective synthesis of (3R,4S,5R,7R)-7-(hydroxymethyl)azepane-3,4,5-triol from (–)-shikimic acid. researchgate.net In this multi-step synthesis, the cyclohexane (B81311) ring and its three stereocenters from shikimic acid serve as a chiral template. The key steps involve oxidative cleavage of the cyclohexane ring to form a dicarbonyl intermediate, followed by a double reductive amination to construct the azepane ring. researchgate.net This process effectively transfers the stereochemical information from the starting material to the final azepane product.
Similarly, D-mannose has been used as a chiral starting material for the stereoselective synthesis of pentahydroxyazepane iminosugars. nih.gov A key step in this approach is an osmium-catalyzed tethered aminohydroxylation reaction. The stereochemistry of the allylic alcohol, derived from D-mannose, dictates the facial selectivity of the aminohydroxylation, allowing for the controlled introduction of new amine and hydroxyl groups. nih.gov
| Chiral Starting Material | Key Transformation | Final Product Stereochemistry | Reference |
| (–)-Shikimic Acid | Oxidative cleavage / Double reductive amination | (3R,4S,5R,7R) | researchgate.net |
| D-Mannose | Osmium-catalyzed tethered aminohydroxylation | Multiple defined stereocenters | nih.gov |
Table 2: Examples of Substrate-Controlled Synthesis of Functionalized Azepanes researchgate.netnih.gov
Enzymatic resolutions also fall under this category, where enzymes selectively react with one enantiomer of a racemic mixture. For instance, the racemic mixture of α-amino-ε-caprolactam can be resolved through enantioselective hydrolysis catalyzed by an ACL-racemase, leading to enantiomerically pure L-lysine, demonstrating the power of biocatalysis in controlling stereochemistry. unipd.it
Structural Elucidation Techniques and Conformational Analysis
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental to elucidating the molecular structure of 4-(Hydroxymethyl)azepan-2-one by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The N-H proton of the lactam ring is expected to appear as a broad singlet. The protons of the hydroxymethyl group (-CH₂OH) and the proton on the chiral center (C4-H) would give rise to characteristic multiplets. The remaining methylene protons (-CH₂-) of the azepane ring would appear as complex multiplets in the aliphatic region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals, one for each carbon atom in the molecule, confirming the molecular formula. The carbonyl carbon (C=O) of the lactam would be the most downfield signal, typically appearing in the 170-180 ppm range. The carbon bearing the hydroxymethyl group (C4) and the carbon of the hydroxymethyl group itself (-CH₂OH) would resonate in the region typical for carbons bonded to oxygen. The remaining four methylene carbons of the ring would appear in the upfield, aliphatic region.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. Key correlations would be observed between the C4-H proton and its adjacent methylene protons on C3 and C5, as well as between the protons of the hydroxymethyl group and the C4-H. This helps to trace the connectivity of the carbon chain through their attached protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the attachment of the downfield C4-H proton to the C4 carbon.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Specific experimental data for this compound is not publicly available. The table below is based on theoretical predictions and data from analogous structures.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| N-H | ~7.0-8.0 (broad s) | - | HMBC to C2, C7 |
| C2 (C=O) | - | ~175-180 | - |
| C3 (-CH₂-) | Multiplet | Aliphatic Region | COSY with C4-H; HSQC with C3 |
| C4 (-CH-) | Multiplet | ~40-50 | COSY with C3-H₂, C5-H₂, CH₂OH; HSQC with C4 |
| C5 (-CH₂-) | Multiplet | Aliphatic Region | COSY with C4-H, C6-H₂; HSQC with C5 |
| C6 (-CH₂-) | Multiplet | Aliphatic Region | COSY with C5-H₂, C7-H₂; HSQC with C6 |
| C7 (-CH₂-) | Multiplet | ~40-50 | COSY with C6-H₂; HMBC to C2; HSQC with C7 |
| -CH₂OH | Multiplet | ~60-70 | COSY with C4-H; HMBC to C4; HSQC with CH₂OH |
| -OH | Broad s or t | - | COSY with CH₂OH (if not exchanging rapidly) |
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound would be characterized by several key absorption bands. A strong, broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group, likely broadened by hydrogen bonding. The N-H stretching of the secondary amide within the lactam ring would also appear in this region, typically around 3300 cm⁻¹. A very strong and sharp absorption band around 1650 cm⁻¹ is characteristic of the C=O (amide I) stretching vibration of the seven-membered lactam ring.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching, H-bonded | 3400 - 3200 | Strong, Broad |
| N-H (Amide) | Stretching | ~3300 | Medium, Broad |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=O (Amide I) | Stretching | ~1650 | Strong, Sharp |
| C-O (Alcohol) | Stretching | 1260 - 1000 | Strong |
Mass spectrometry provides information on the molecular weight and the fragmentation pattern of the molecule, which helps in confirming its structure. For this compound (C₇H₁₃NO₂), the calculated molecular weight is approximately 143.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 143. Common fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH), resulting in a fragment at m/z 112 (M-31). Alpha-cleavage adjacent to the carbonyl group is also a typical fragmentation for lactams.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| 143 | [C₇H₁₃NO₂]⁺ | Molecular Ion (M⁺) |
| 112 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 84 | [M - CH₂OH - CO]⁺ | Subsequent loss of carbon monoxide |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography offers an unambiguous determination of the three-dimensional structure of the molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide precise data on bond lengths, bond angles, and torsional angles. A key structural feature to be determined would be the exact conformation of the seven-membered azepane ring (e.g., chair, boat, or twist conformation), which is often flexible. Furthermore, it would reveal the packing of molecules in the crystal lattice and the network of intermolecular interactions, such as hydrogen bonds formed by the hydroxyl and amide groups.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₇H₁₃NO₂). A close agreement between the experimental and calculated values serves to confirm the empirical and molecular formula of the synthesized compound.
Table 4: Elemental Analysis Data for this compound (C₇H₁₃NO₂)
| Element | Calculated Mass Percentage (%) |
|---|---|
| Carbon (C) | 58.72 |
| Hydrogen (H) | 9.15 |
| Nitrogen (N) | 9.78 |
| Oxygen (O) | 22.34 |
Synthetic Applications and Derivatization Strategies for Advanced Materials and Chemical Entities
Role as a Versatile Building Block in Organic Synthesis
The azepane-2-one core, also known as caprolactam, is a well-established structural motif in polymer chemistry, most notably as the monomer for Nylon-6 wikipedia.org. The introduction of a hydroxymethyl group at the 4-position significantly enhances its utility as a building block for more complex and functionally diverse molecules. This functional handle provides a reactive site for a variety of transformations without compromising the integrity of the lactam ring, which itself can be subject to further modifications.
The hydroxymethyl group of 4-(hydroxymethyl)azepan-2-one is amenable to a range of classical organic transformations, enabling its conversion into other functional groups and subsequent elaboration into more complex molecular architectures.
Oxidation: The primary alcohol can be oxidized to an aldehyde (4-formylazepan-2-one) or a carboxylic acid (azepan-2-one-4-carboxylic acid). These transformations open up avenues for further reactions such as reductive aminations, Wittig reactions, and amide bond formations, thereby allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds.
Reduction: While the hydroxymethyl group is already in a reduced state, the lactam carbonyl can be selectively reduced. Depending on the reaction conditions and reducing agents employed, this can lead to the corresponding cyclic amine, a 4-(hydroxymethyl)azepane. This transformation is significant for accessing a different class of compounds with distinct biological and chemical properties.
Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including azides, cyanides, and thiols, further expanding the synthetic utility of the original building block.
While direct examples of these transformations on this compound are not extensively detailed in the reviewed literature, the reactivity of the hydroxymethyl group is a fundamental concept in organic synthesis, and its application to this specific scaffold is a logical extension of established chemical principles.
The functional handle on the azepane ring allows for its incorporation into more complex polycyclic systems, including fused and spirocyclic architectures. These structural motifs are of significant interest in drug discovery and materials science due to their conformational rigidity and novel three-dimensional shapes.
Fused Ring Systems: Intramolecular cyclization reactions involving the 4-position substituent can lead to the formation of bicyclic lactams. For instance, if the hydroxymethyl group is transformed into a chain with a terminal reactive group, it could potentially cyclize onto the lactam nitrogen or another position on the ring, depending on the reaction design. General strategies for the synthesis of fused-ring systems often involve multi-step sequences that could be adapted for derivatives of this compound nih.gov.
Spirocyclic Ring Systems: The synthesis of spiro-lactams is a prominent area of research, with applications in the development of novel antimicrobial agents nih.gov. Methodologies such as the Staudinger [2+2] ketene-imine cycloaddition are employed to create spiro-β-lactams digitellinc.comutrgv.edu. While not starting directly from this compound, these synthetic strategies highlight the potential for using functionalized caprolactams to generate intricate spirocyclic structures. The substituent at the 4-position could serve as an anchor point or a reactive partner in the formation of the second ring.
Functionalized Azepane Derivative Synthesis
The strategic functionalization of this compound has been successfully employed to generate a variety of complex and biologically relevant azepane derivatives. These include glycomimetics, cyclopentenyl-substituted lactams, and perfluoroalkylated compounds, each with unique properties and potential applications.
Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. Polyhydroxylated azepanes, as seven-membered iminosugars, are of particular interest due to their potential as inhibitors of glycosidases and glycosyltransferases, enzymes involved in numerous biological processes. The synthesis of these complex molecules often involves intricate stereoselective steps.
A key strategy in the synthesis of polyhydroxylated azepane iminosugars involves the use of chiral precursors derived from natural sugars. Although not directly starting from this compound, the construction of the functionalized azepane ring is a central feature of these syntheses. These methods often employ ring-closing metathesis or reductive amination to form the seven-membered ring. The resulting polyhydroxylated azepanes have shown promise as selective inhibitors of various glycosidases.
| Precursor Type | Key Synthetic Steps | Target Molecule Class |
| Sugar-derived aldehydes | Asymmetric allylation, aminohydroxylation, reductive amination | Pentahydroxyazepane iminosugars |
| Unsaturated sugar derivatives | Ring-closing metathesis, dihydroxylation | Tetrahydroxyazepanes |
This table summarizes general synthetic strategies towards polyhydroxylated azepane iminosugars.
A novel class of cyclopentenyl-substituted lactams has been synthesized, which can be considered as carbocyclic nucleoside mimics. These compounds are of interest for their potential pharmaceutical applications. A notable synthetic route utilizes the Aubé reaction, an intramolecular reaction between an azido (B1232118) alcohol and a ketone.
In a specific example, an azido alcohol derived from a related lactam system undergoes an Aubé reaction with various cyclic ketones to yield cyclopentenyl-substituted lactams. Subsequent dihydroxylation of the double bond in the cyclopentenyl moiety leads to the formation of N-cyclopentenyl-lactam compounds in racemic form. This methodology provides an efficient pathway to a new class of compounds with potential biological activity.
| Reactant 1 | Reactant 2 | Key Reaction | Product Class |
| Azido alcohol derived from a lactam precursor | Cyclic ketone | Aubé reaction | Cyclopentenyl-substituted lactam |
This table outlines the key components of the Aubé reaction for the synthesis of cyclopentenyl-substituted lactams.
The introduction of fluorine-containing groups into organic molecules can significantly alter their physical, chemical, and biological properties. Perfluoroalkylated azepane derivatives are therefore of interest for applications in medicinal chemistry and materials science.
An efficient method for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates has been developed. This method involves a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines. This approach provides access to a new family of functionally substituted seven-membered azacycles. While this synthesis does not directly utilize this compound, it demonstrates a robust strategy for introducing perfluoroalkyl groups onto the azepane scaffold, which could potentially be adapted for derivatives of this compound.
| Starting Material | Catalyst | Key Transformation | Product |
| Functionalized allenyne | Cu(I) complex | Tandem amination/cyclization | Trifluoromethyl-substituted azepin-2-carboxylate |
This table summarizes a synthetic route to perfluoroalkylated azepane derivatives.
Strategies for Modulating Molecular Reactivity and Properties
The modification of a molecule's structure is a fundamental strategy to alter its reactivity and physical properties. The azepan-2-one (B1668282) core, a seven-membered lactam, offers a versatile scaffold that can be functionalized at various positions to tune its characteristics for specific applications.
Structure-Activity Relationship (SAR) Investigations in Azepan-2-one Scaffolds
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing drug candidates by identifying the key structural features responsible for their biological effects. While SAR studies on this compound itself are not extensively documented, research on related azepanone scaffolds provides significant insights into how substitutions on this seven-membered ring system can modulate biological activity and pharmacokinetic properties.
A notable example involves a series of methyl-substituted azepan-3-one (B168768) analogues developed as inhibitors for cathepsin K, a cysteine protease implicated in bone resorption. In this study, the strategic placement of a single methyl group at the C-5, C-6, or C-7 position of the azepanone ring led to a wide variance in inhibitory potency and in vivo pharmacokinetics. nist.gov
For instance, the unsubstituted parent compound (an azepanone analogue) showed a high inhibitory constant (Ki,app) of 0.16 nM against human cathepsin K and an oral bioavailability of 42% in rats. The introduction of a cis-methyl group at the C-7 position (analogue 10 ) dramatically improved both potency (Ki,app = 0.041 nM) and oral bioavailability (89% in rats). nist.gov This highlights that even minor structural modifications to the azepanone core can have profound effects on the molecule's interaction with a biological target and its metabolic stability. These findings demonstrate the potential for modulating the pharmacological properties of azepanone-based compounds through systematic substitution on the core structure. nist.gov
Table 1: SAR of Methyl-Substituted Azepanone Cathepsin K Inhibitors
This table illustrates how the position and stereochemistry of a methyl group on the azepanone ring affect inhibitory potency (Ki,app) and oral bioavailability (%F) in rats. Data extracted from research on azepan-3-one analogues. nist.gov
| Compound | Substitution on Azepanone Ring | Cathepsin K Ki,app (nM) | Rat Oral Bioavailability (%F) |
| 1 | Unsubstituted (Parent Analogue) | 0.16 | 42 |
| 10 | 7-cis-Methyl | 0.041 | 89 |
| 12 | 7-trans-Methyl | 0.28 | 26 |
Applications as Reagents in Chemical Synthesis
Beyond its potential as a core scaffold, derivatives of azepan-2-one serve as valuable reagents in organic synthesis. The strategic placement of functional groups allows these molecules to participate in a variety of chemical transformations.
Use of 1-(Hydroxymethyl)azepan-2-one (B88521) in Lactamomethylation Reactions
The isomeric compound, 1-(hydroxymethyl)azepan-2-one, also known as N-(hydroxymethyl)caprolactam, is a key reagent in lactamomethylation reactions. This process involves the introduction of a lactamomethyl group onto a nucleophilic substrate.
In these reactions, 1-(hydroxymethyl)azepan-2-one acts as an electrophile. Under acidic conditions, the hydroxyl group is protonated and eliminated as water, generating a highly reactive N-acyliminium ion intermediate. researchgate.net This electrophilic species is then readily attacked by a wide range of nucleophiles, such as enamines, indoles, or organometallic reagents, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond. This methodology provides a direct route for the synthesis of complex molecules containing the caprolactam moiety, which is a significant structural unit in various biologically active compounds and materials.
Precursors for Advanced Chemical Probes
Chemical probes are small molecules used to study and manipulate biological systems. The unique structural features of this compound, specifically its defined seven-membered ring and the presence of a reactive hydroxyl group, make it an attractive starting material for the synthesis of specialized probes.
Development of Rigid Spin Labels for Site-Directed Spin Labeling Techniques
Site-Directed Spin Labeling (SDSL) is a powerful spectroscopic technique that provides information on the structure, dynamics, and environment of proteins and other macromolecules. wikipedia.org The method involves introducing a paramagnetic probe, or "spin label," at a specific site within the molecule of interest. wikipedia.org The properties of the electron paramagnetic resonance (EPR) spectrum of the spin label are sensitive to its local environment and motion, offering unique structural insights. researchgate.net
The development of spin labels with restricted motion, often termed "rigid spin labels," is of high interest because they can provide more precise information about the backbone dynamics of the macromolecule to which they are attached. The rigid, non-aromatic, seven-membered ring of the azepan-2-one scaffold present in this compound makes it a promising precursor for such rigid labels.
The synthetic strategy would leverage the hydroxymethyl group at the C-4 position as a chemical handle. This group can be readily converted into other functionalities, such as an amine, azide (B81097), or alkyne, which can then be used to covalently attach a nitroxide radical—the paramagnetic component of the spin label. For example, conversion of the hydroxymethyl group to an amine would allow for reaction with N-methoxycarbonyl maleimide (B117702) to install a maleimide functional group, which is a common linker for attaching spin labels to cysteine residues in proteins. nih.gov The inherent conformational properties of the azepan-2-one ring would restrict the motion of the attached nitroxide, leading to a more rigid spin label. This reduced flexibility can lead to EPR spectra that more accurately reflect the dynamics of the protein backbone rather than the independent motion of the label itself.
Future Research Directions in 4 Hydroxymethyl Azepan 2 One Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of substituted azepanes is an ongoing challenge for organic chemists, with traditional methods often requiring multiple steps. researchgate.netrwth-aachen.de Future research will focus on developing more convergent and efficient routes to 4-(hydroxymethyl)azepan-2-one and its analogues.
Promising strategies include:
Photochemical Dearomative Ring Expansion: A recently developed strategy utilizes blue light to mediate the conversion of simple nitroarenes into complex azepanes at room temperature. rwth-aachen.de This method transforms a six-membered aromatic ring into a seven-membered azepine system, which is then hydrogenated. researchgate.netrwth-aachen.de Applying this to a starting material like p-nitrobenzyl alcohol (with appropriate protection) could provide a novel, two-step route to this compound.
(4+3) Annulation Reactions: The Lewis acid-catalyzed (4+3) annulation of donor-acceptor cyclopropanes with 2-aza-1,3-dienes presents a powerful, convergent method for creating densely substituted azepanones in a single step. nih.gov The development of catalytic systems, such as those using ytterbium triflate (Yb(OTf)₃), that can accommodate functionalized components is a key area for exploration. nih.gov
Advanced Catalytic Systems: There is a significant push towards greener and more efficient catalysts. This includes the design of bifunctional solid catalysts that can facilitate multiple reaction steps in one pot, such as the ammoximation of a ketone followed by a Beckmann rearrangement. nih.gov For instance, a bifunctional catalyst with both redox and Brønsted acid sites could potentially convert a substituted cyclohexanone (B45756) directly to the corresponding lactam. nih.gov Furthermore, novel catalytic systems, such as those based on dual-metal cores or cyclopentyl methyl ether (CPME) with ammonium (B1175870) salts, are being developed to improve efficiency and reduce environmental impact in related chemical transformations. sciencedaily.comrsc.org
Advanced Stereochemical Control in Complex Azepane Synthesis
The biological activity of chiral molecules is often dependent on their specific stereochemistry. As the C4 position of this compound is a stereocenter, the development of asymmetric syntheses to access single enantiomers is a critical research direction.
Future work in this area will likely involve:
Catalytic Asymmetric Synthesis: The use of chiral catalysts to induce enantioselectivity is a cornerstone of modern organic synthesis. mdpi.com For azepane synthesis, an asymmetric variant of the (4+3) annulation has been developed using a copper triflate (Cu(OTf)₂) catalyst in conjunction with a trisoxazoline (Tox) ligand, achieving high enantiomeric purity. nih.gov Adapting such systems for the synthesis of chiral this compound is a logical next step.
Substrate-Controlled Diastereoselective Reactions: Chirality can be introduced by starting with an enantiopure precursor. For example, enantio-enriched α-trifluoromethyl azepanes have been synthesized via the ring expansion of pyrrolidines derived from L-proline. researchgate.net Similarly, diastereoselective reductions of cyclic ketones can furnish alcohols with a high degree of stereocontrol. daneshyari.com
Osmium-Catalyzed Aminohydroxylation: For the synthesis of heavily hydroxylated azepanes, the osmium-catalyzed tethered aminohydroxylation (TA) reaction has proven to be a powerful tool for establishing the stereochemistry of a new C-N bond with complete regio- and stereocontrol. acs.orgnih.gov This method could be conceptually applied to an appropriately designed unsaturated precursor to control the stereochemistry of substituents on the azepane ring.
Deeper Mechanistic Understanding of Azepane-Forming Reactions
Optimizing reaction conditions, improving yields, and controlling selectivity depend on a fundamental understanding of the reaction mechanism. While the mechanisms of established reactions like the Beckmann rearrangement are well-studied, the pathways of newer, more complex transformations require further elucidation. study.com
Key areas for mechanistic investigation include:
Photochemical Ring Expansion: The conversion of nitroarenes is believed to proceed through the formation of a singlet nitrene, which cyclizes to form a bicyclic azirine intermediate before rearranging to the 3H-azepine. researchgate.net Detailed spectroscopic and computational studies are needed to fully map the potential energy surface of this transformation, especially to understand how substituents influence the regioselectivity of the initial nitrene insertion. rwth-aachen.de
Annulation Pathways: The (4+3) annulation reactions that form azepane rings are powerful but mechanistically complex. nih.gov Future studies will use techniques like in-situ spectroscopy and computational modeling to identify key intermediates and transition states, clarifying how the Lewis acid catalyst and chiral ligands orchestrate the reaction to achieve high diastereoselectivity and enantioselectivity.
Cascade Reactions: One-pot multi-catalyst cascade reactions are highly efficient but present a challenge in ensuring that each catalyst, reagent, and intermediate does not interfere with other steps. nih.gov Understanding the kinetics and compatibility of each catalytic cycle is crucial for designing robust processes for synthesizing functionalized azepan-2-ones.
Computational Design and Prediction of Novel Azepan-2-one (B1668282) Derivatives
Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the design of new molecules with desired activities before their synthesis. scirp.orgresearchgate.net This in silico approach can significantly accelerate the development of novel therapeutics based on the this compound scaffold.
Future research will leverage computational tools to:
Predict Physicochemical and ADMET Properties: Using quantum mechanical methods and models like the embedded cluster reference interaction site model (EC-RISM), key properties such as lipophilicity (logP), aqueous distribution (logD), and acidity constants (pKa) can be predicted for novel derivatives. nih.gov This allows for the early-stage filtering of compounds that are unlikely to have favorable drug-like properties.
Structure-Based Drug Design: If a biological target for azepan-2-one derivatives is identified, molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of new analogues within the target's active site. mdpi.commdpi.com This provides a rational basis for designing modifications to the this compound scaffold to enhance potency and selectivity.
Explore Reactivity and Stability: Computational methods like Density Functional Theory (DFT) can be used to analyze the electronic structure of proposed derivatives, predicting their chemical reactivity and stability. mdpi.com For example, calculating bond dissociation energies can help identify molecules that might be susceptible to degradation through autoxidation. mdpi.com
| Derivative | Modification at C4-CH₂OH | Predicted logP | Predicted Binding Affinity (kcal/mol) | Predicted Bioactivity Score |
|---|---|---|---|---|
| Derivative A | -CH₂-O-(4-fluorophenyl) | 2.15 | -8.5 | 0.65 |
| Derivative B | -CH₂-NH-(pyridin-2-yl) | 1.78 | -9.2 | 0.78 |
| Derivative C | -CH₂-S-(thiazol-2-yl) | 1.95 | -8.9 | 0.71 |
| Derivative D | -CH₂-O-CH₂-CF₃ | 1.55 | -7.8 | 0.59 |
Expanded Applications as Chemical Building Blocks for Diverse Chemical Entities
This compound is a bifunctional molecule, containing both a cyclic amide (lactam) and a primary alcohol. These functional groups serve as reactive handles for its elaboration into a wide array of more complex molecules, making it a valuable building block for discovery chemistry. nih.gov
Future applications will focus on leveraging its unique structure to synthesize:
Novel Polyamides: The parent compound, ε-caprolactam, undergoes ring-opening polymerization (ROP) to form Nylon 6. nih.gov The presence of the hydroxymethyl group in this compound opens the door to creating functionalized polyamides. The pendant hydroxyl groups along the polymer backbone could be used for post-polymerization modification, creating materials with tailored properties for biomedical applications like drug delivery or functional coatings. epa.govnih.gov
Medicinal Chemistry Scaffolds: The azepane scaffold is present in numerous bioactive compounds. daneshyari.com The hydroxyl group can be readily converted into other functionalities (e.g., amines, ethers, esters, halides), while the lactam can be reduced to a cyclic amine or opened to form a linear amino acid derivative. This allows for the rapid generation of a library of diverse compounds for screening against various biological targets.
| Functional Group Targeted | Reaction Type | Potential Product Class | Example Application |
|---|---|---|---|
| C4-CH₂OH (Alcohol) | Oxidation | 4-Carboxyazepan-2-one | Peptide synthesis, linker chemistry |
| C4-CH₂OH (Alcohol) | Etherification (e.g., Williamson) | 4-(Alkoxymethyl)azepan-2-ones | Medicinal chemistry library diversification |
| C4-CH₂OH (Alcohol) | Mitsunobu Reaction | 4-(Azidomethyl)azepan-2-one | Click chemistry, synthesis of amino derivatives |
| C=O (Lactam Carbonyl) | Reduction (e.g., with LiAlH₄) | 4-(Hydroxymethyl)azepane | Scaffolds for catalysis, bioactive amines |
| N-H (Lactam Amide) | Alkylation / Arylation | N-Substituted derivatives | Modulation of physicochemical properties |
| Entire Molecule | Ring-Opening Polymerization | Functionalized Polyamide | Biomaterials, drug delivery systems |
Q & A
What are the established synthetic routes for 4-(Hydroxymethyl)azepan-2-one, and how can reaction conditions be optimized for high yield?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of precursor amines or hydroxylactams. For example, azepanone derivatives are often synthesized via intramolecular cyclization of ε-caprolactam analogs under acidic or basic conditions. Optimization includes adjusting solvent polarity (e.g., using DMF for solubility), temperature (60–100°C to balance reaction rate and side-product formation), and catalysts (e.g., p-toluenesulfonic acid for acid-mediated cyclization). Yield improvements may require iterative purification steps, such as column chromatography or recrystallization .
How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?
Level: Advanced
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is critical for confirming the hydroxymethyl group's position and azepan ring conformation. For crystallographic validation, X-ray diffraction using SHELXL (via the SHELX suite) provides high-resolution structural data. Discrepancies between NMR and crystallographic results (e.g., tautomerism or hydrogen bonding) can be resolved by comparing solution-phase vs. solid-state conformations and refining torsion angles in SHELXL .
What methodologies are recommended for evaluating the biological activity of this compound, and how can contradictory results be addressed?
Level: Advanced
Methodological Answer:
Initial screening involves in vitro assays (e.g., enzyme inhibition or cytotoxicity using HeLa or HEK293 cell lines). For mechanistic studies, molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to target proteins like kinases or GPCRs. Contradictory activity data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (pH, solvent) or impurities. Replicate experiments under standardized protocols and validate purity via HPLC-MS before concluding bioactivity .
What safety protocols are essential when handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
Follow OSHA HCS guidelines: use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. For respiratory protection, employ NIOSH-certified P95 masks during powder handling. Store the compound in a cool, dry environment (-20°C for long-term stability). Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols .
How can computational tools predict the reactivity of this compound in ring-opening polymerization?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (Gaussian 16) model the compound’s ring strain and nucleophilic attack sites. Fukui indices identify electrophilic regions prone to ring-opening. Experimentally, monitor polymerization via FT-IR (C=O peak reduction) and GPC for molecular weight distribution. Compare computational predictions with experimental kinetics (e.g., Arrhenius plots) to refine catalyst selection (e.g., Sn(Oct)₂) .
What strategies mitigate data contradictions in pharmacological studies of azepanone derivatives?
Level: Advanced
Methodological Answer:
Contradictions often stem from variability in cell lines, animal models, or metabolite interference. Mitigation strategies include:
- Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Conduct metabolomics (LC-MS) to identify bioactive metabolites.
- Apply meta-analysis to reconcile published data, prioritizing studies with rigorous purity validation (≥98% by HPLC) .
What are the key considerations for designing copolymer systems using this compound?
Level: Basic
Methodological Answer:
The hydroxymethyl group enables functionalization with acrylate or lactide monomers. Design considerations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
